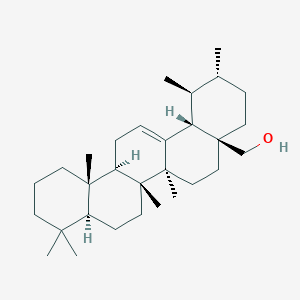

Urs-12-en-28-ol

Description

Structure

3D Structure

Properties

CAS No. |

10153-88-5 |

|---|---|

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

[(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]methanol |

InChI |

InChI=1S/C30H50O/c1-20-11-16-30(19-31)18-17-28(6)22(25(30)21(20)2)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h9,20-21,23-25,31H,8,10-19H2,1-7H3/t20-,21+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |

InChI Key |

VWUGAIMYTMQVFJ-PQSOHBQGSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)CO |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)CO |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)CO |

Synonyms |

Urs-12-en-28-ol |

Origin of Product |

United States |

Natural Occurrence and Distribution of Urs 12 En 28 Ol

Phylogenetic Patterns of Urs-12-en-28-ol Presence

Due to the absence of data on its natural occurrence across different plant families, it is not possible to delineate any phylogenetic patterns for the presence of this compound. The study of the distribution of related ursane (B1242777) triterpenoids shows a widespread presence in families such as Rosaceae, Lamiaceae, and Ericaceae, but this pattern cannot be directly attributed to this compound itself. nih.gov

Quantitative Variation of this compound in Diverse Natural Sources

There are no available studies that provide quantitative analysis of this compound content in any natural source. Quantitative studies on ursane triterpenoids have consistently focused on medicinally significant compounds like ursolic acid, for which established analytical methods such as HPLC are widely used. nih.govresearchgate.net The lack of isolated standards and reported occurrences prevents any comparative quantitative assessment for this compound.

Biosynthesis and Metabolic Pathways of Urs 12 En 28 Ol

Mevalonate (B85504) Pathway and Isoprenoid Precursors

The biosynthesis of all isoprenoids, including Urs-12-en-28-ol, begins with the mevalonate (MVA) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria. wikipedia.org This pathway's primary function is to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org

The MVA pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. wikipedia.org A subsequent condensation reaction yields 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). wikipedia.org The enzyme HMG-CoA reductase then reduces HMG-CoA to (R)-mevalonate. wikipedia.org Through a series of phosphorylation and decarboxylation steps, mevalonate is converted into IPP and DMAPP. nih.gov

These five-carbon units are the fundamental precursors for the synthesis of farnesyl pyrophosphate (FPP), which is formed by the enzyme farnesyl phosphate (B84403) synthase (ERG20). nih.gov Finally, two molecules of FPP are joined head-to-head by squalene (B77637) synthase (ERG9) to create the 30-carbon linear hydrocarbon, squalene. nih.gov Squalene is the direct acyclic precursor to all pentacyclic triterpenoids. mdpi.com

Squalene Cyclization and Stereochemistry

The crucial step in forming the characteristic pentacyclic structure of this compound is the enzymatic cyclization of a modified squalene molecule. First, squalene is epoxidized to (3S)-2,3-oxidosqualene by the enzyme squalene epoxidase (ERG1). nih.gov This epoxide is the substrate for a class of enzymes known as oxidosqualene cyclases (OSCs). acs.orgrsc.org

The cyclization process is a remarkable cascade of reactions that proceeds with complete regio- and stereospecificity. rsc.org For the synthesis of ursane-type triterpenoids like α-amyrin, the 2,3-oxidosqualene (B107256) molecule is believed to adopt an all-pre-chair conformation within the enzyme's active site. researchgate.net The enzyme catalyzes the opening of the epoxide ring, initiating a series of cation-pi cyclizations and subsequent hydride and methyl shifts to form the five-ring system. acs.orgrsc.org The reaction terminates with the deprotonation of the C-12 cation, leading to the formation of the double bond characteristic of this compound (α-amyrin). nih.gov This intricate enzymatic process ensures the formation of numerous chiral centers with precise stereochemistry. rsc.orgnih.govnih.gov

Enzymatic Regulation of this compound Formation (e.g., α-amyrin synthase)

The key enzyme responsible for the cyclization of 2,3-oxidosqualene into this compound is α-amyrin synthase (α-AS). acs.org This enzyme belongs to the oxidosqualene cyclase (OSC) family and is designated with the systematic name (3S)-2,3-epoxy-2,3-dihydrosqualene mutase (cyclizing, alpha-amyrin-forming) and EC number 5.4.99.40. wikipedia.org

Notably, many identified amyrin synthases are multifunctional, producing a mixture of α-amyrin and its isomer, β-amyrin (an oleanane-type triterpenoid). nih.govwikipedia.org The ratio of these products is a specific characteristic of the enzyme from a particular source. For example, research has identified and characterized various α-amyrin synthases with differing product specificities and catalytic efficiencies. acs.orgnih.gov

| Enzyme | Source Organism | Products and Ratio (α-amyrin:β-amyrin:other) | Specific Activity (μmol/min/mg) | Reference |

|---|---|---|---|---|

| MdOSC1 | Malus × domestica | α-amyrin, β-amyrin, lupeol (B1675499) (86:13:1) | 0.0293 | acs.orgnih.gov |

| EjAS | Eriobotrya japonica | α-amyrin, β-amyrin (17:3) | 0.0032 | acs.orgnih.gov |

| IpAS1 | Ilex pubescens | α-amyrin, β-amyrin (5:1) | Not Reported | researchgate.net |

| CrMAS | Catharanthus roseus | Multifunctional (produces α- and β-amyrin) | Not Reported | dntb.gov.uasingaporetech.edu.sgnih.gov |

Transcriptomic and Proteomic Analyses of Biosynthetic Genes

Modern analytical techniques have been instrumental in identifying the genes and proteins involved in the biosynthesis of this compound and other triterpenoids. Transcriptome analysis, which involves sequencing all RNA molecules in a cell or tissue, has been used to identify candidate genes in various medicinal plants. nih.govnih.gov

These studies typically compare gene expression levels in different tissues (e.g., roots vs. leaves) or under different conditions (e.g., with or without hormonal elicitors) to pinpoint genes whose expression correlates with triterpenoid (B12794562) production. nih.gov This approach has successfully identified numerous genes encoding enzymes of the MVA pathway, squalene synthase, squalene epoxidase, and, crucially, various oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs). researchgate.netfrontiersin.org

Proteomic analyses, which study the entire set of proteins, provide a more direct link to function. frontiersin.org By identifying proteins present in triterpenoid-producing tissues, researchers can confirm the translation of genes identified through transcriptomics. frontiersin.orgplos.orgnih.gov For instance, label-free quantitative LC-MS/MS has been used to obtain full-scale proteomic profiles, identifying enzymes like β-amyrin synthase directly. frontiersin.org Co-expression analysis of transcriptomic and proteomic data, combined with metabolite analysis, offers a powerful strategy to reveal the key genes and proteins in the biosynthetic pathway. frontiersin.org

Metabolic Engineering Strategies for Enhanced this compound Production

Due to the low abundance of this compound in its natural plant sources, significant research has focused on metabolic engineering to enhance its production. acs.orgnih.gov A primary strategy involves heterologous expression of the biosynthetic pathway in microbial hosts, such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. researchgate.netdntb.gov.uanih.gov These microorganisms provide a robust and scalable platform for production. acs.org

Key metabolic engineering approaches include:

Overexpression of α-amyrin synthase: Introducing a potent α-amyrin synthase gene, such as MdOSC1 from Malus domestica, into a microbial host is the foundational step. acs.orgnih.gov

Enhancing Precursor Supply: To direct metabolic flux towards α-amyrin, genes in the upstream mevalonate pathway are often overexpressed. singaporetech.edu.sgnih.gov This includes genes like HMG-CoA reductase (HMG1), farnesyl pyrophosphate synthase (ERG20), squalene synthase (ERG9), and squalene epoxidase (ERG1). nih.govsingaporetech.edu.sgnih.gov

Protein Engineering: The catalytic activity of α-amyrin synthase itself can be improved through protein engineering techniques, leading to higher production levels. singaporetech.edu.sgnih.gov

Pathway Optimization: Combining the overexpression of upstream pathway genes with an engineered, more efficient α-amyrin synthase can lead to synergistic effects and dramatically increased yields. singaporetech.edu.sgnih.gov For example, one study achieved a 20-fold increase in total amyrins through this combined approach. singaporetech.edu.sg

| Host Organism | Engineering Strategy | Product | Titer (mg/L) | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Expression of MdOSC1 and increased (3S)-2,3-oxidosqualene supply | α-amyrin | 11.97 | acs.orgnih.gov |

| Yarrowia lipolytica | Expression of CrMAS, overexpression of HMG1, ERG20, ERG9, ERG1, and protein engineering of CrMAS | α-amyrin | >100 | singaporetech.edu.sgnih.gov |

| Saccharomyces cerevisiae | Coupling optimal acetyl-CoA supply pathway, disruption of competing pathway | β-amyrin | 279.0 | acs.org |

Advanced Methodologies for Isolation and Purification of Urs 12 En 28 Ol

Extraction Techniques

The initial and most critical step in obtaining Urs-12-en-28-ol is its extraction from the plant matrix. The choice of extraction technique and solvent is paramount and is dictated by the polarity of the target compound and the nature of the plant material.

Solvent-Based Extraction (e.g., ethyl acetate (B1210297), methanol (B129727), ethanol)

Conventional solvent-based extraction remains a fundamental and widely used approach for isolating triterpenoids like this compound. The effectiveness of this method hinges on the solvent's ability to solubilize the target compound while minimizing the co-extraction of impurities. ncsu.edu Polar organic solvents and their aqueous mixtures are frequently chosen for extracting pentacyclic triterpenoids. nih.govderpharmachemica.com

Commonly used solvents include methanol, ethanol (B145695), and ethyl acetate. nih.gov Studies on the extraction of related triterpenoids from various plant sources have shown that binary solvent systems (e.g., aqueous ethanol or methanol) are often superior to mono-solvent systems in terms of extraction efficiency. nih.govderpharmachemica.com For instance, research on Polyalthia bullata tissues demonstrated that methanol was the most effective solvent for extracting terpenoids from the leaves. ncsu.edu Similarly, a study on the extraction of α-amyrin and β-amyrin from Calotropis gigantea latex found that methanol provided the highest extraction percentage compared to ethanol, propanol, and chloroform (B151607). nih.gov The selection of an optimal solvent is a crucial step to ensure that a high yield of the desired compound is achieved. nih.gov

Table 1: Solvent Properties and Applications in Triterpenoid (B12794562) Extraction

| Solvent | Type | Relative Polarity | Compounds Typically Extracted | Reference |

|---|---|---|---|---|

| Methanol | Polar Protic | 0.762 | Polar compounds, including triterpenoids and flavonoids. | ncsu.eduderpharmachemica.com |

| Ethanol | Polar Protic | 0.654 | Effective for a wide range of polar to moderately non-polar compounds. Often used in aqueous mixtures. | nih.govnih.gov |

| Ethyl Acetate | Intermediate Polarity | 0.228 | Used for extracting moderately polar compounds like triterpenoids and flavonoids. | nih.gov |

| Chloroform | Non-polar | 0.259 (based on some scales) | Terpenoids, flavonoids, fats, and oils. | nih.gov |

Modern Extraction Methods (e.g., ultrasonic-assisted extraction, accelerated solvent extraction)

To enhance extraction efficiency, reduce solvent consumption, and shorten processing times, modern techniques such as Ultrasound-Assisted Extraction (UAE) are increasingly employed. mdpi.com UAE utilizes acoustic cavitation, where high-frequency sound waves (typically 20-40 kHz) create and collapse microscopic bubbles in the solvent. nih.govyoutube.com This process generates intense local pressure and temperature gradients, causing shear forces that disrupt plant cell walls and facilitate the release of intracellular compounds into the solvent. nih.govyoutube.com

The optimization of UAE involves several key parameters:

Solvent: As with conventional methods, the choice of solvent is critical. A study on the UAE of ursolic and oleanolic acids from Ligustrum lucidum found 95% ethanol to be the optimal solvent. nih.gov

Temperature: Moderate temperatures can enhance solvent diffusivity and compound solubility. nih.gov However, higher temperatures can risk degrading thermolabile compounds. mdpi.com An optimal temperature of 40°C was identified for the UAE of triterpenoids from Ligustrum lucidum. nih.gov

Time: UAE significantly reduces extraction time compared to methods like maceration. youtube.com For triterpenoids from Ligustrum lucidum, an extraction time of just 10 minutes was found to be sufficient under optimal conditions. nih.gov

Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency. A ratio of 1:20 (g/mL) was optimal for the aforementioned study. nih.gov

The benefits of UAE include higher yields, reduced processing time, and lower energy consumption, positioning it as a "green" extraction technique. mdpi.comyoutube.com

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction of Triterpenoids

| Parameter | Optimal Value | Plant Source Example | Target Compounds | Reference |

|---|---|---|---|---|

| Solvent | 95% Ethanol | Ligustrum lucidum | Oleanolic Acid & Ursolic Acid | nih.gov |

| Temperature | 40°C | Ligustrum lucidum | Oleanolic Acid & Ursolic Acid | nih.gov |

| Extraction Time | 10 minutes | Ligustrum lucidum | Oleanolic Acid & Ursolic Acid | nih.gov |

| Liquid to Material Ratio | 20 mL/g | Ligustrum lucidum | Oleanolic Acid & Ursolic Acid | nih.gov |

| Ethanol Concentration | 70% | Corn Cob | Total Flavonoids | researchgate.net |

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Column Chromatography (Normal Phase)

Column chromatography is a fundamental and indispensable purification technique in phytochemistry. column-chromatography.com For the separation of triterpenoids like uvaol (B1682811), normal-phase chromatography is commonly utilized. This method involves a polar stationary phase, most frequently silica (B1680970) gel (SiO₂), and a non-polar mobile phase. column-chromatography.comyoutube.com

The separation principle is based on the differential adsorption of compounds to the stationary phase. Less polar compounds have a weaker affinity for the polar silica gel and thus elute faster with the non-polar mobile phase, while more polar compounds are retained longer. youtube.com A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the proportion of a more polar solvent like ethyl acetate in a non-polar solvent like hexane), is often employed to effectively separate compounds with a range of polarities. rochester.edu In the purification of a synthesized derivative of uvaol, column chromatography on silica gel with a hexane (B92381) and ethyl acetate gradient was successfully used. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of individual components in a mixture. For the specific quantification of this compound (uvaol), a validated Ultra-Performance Liquid Chromatography (UPLC) method has been developed. researchgate.net This method achieved successful separation of uvaol and the structurally similar ursolic acid using a phenyl-based analytical column and a mobile phase of water and acetonitrile (B52724) (37:63 v/v). researchgate.net

When the goal is to isolate larger quantities of a pure compound, Preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. mdpi.com This technique is invaluable for purifying compounds from complex natural extracts when other methods fail to provide adequate separation.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages for the analysis of phytochemicals, including speed, cost-effectiveness, and the ability to process multiple samples in parallel. nih.govnih.govyoutube.com It is widely accepted for the qualitative and quantitative assessment of herbal drugs. nih.govnih.gov

In HPTLC, a small amount of the extract is applied to a high-performance plate (e.g., silica gel 60 F₂₅₄), which is then developed in a chamber containing a suitable mobile phase. For related triterpenoids like ursolic acid, a mobile phase consisting of chloroform and methanol (97:3, v/v) has been shown to provide sharp, compact peaks and clear separation. researchgate.net Detection is typically carried out under UV light, often after derivatization with a spray reagent (like Anisaldehyde-Sulphuric acid) to visualize the compounds. The method's robustness is confirmed by its ability to provide reproducible results despite small, deliberate variations in the analytical conditions. researchgate.net

Table 3: Chromatographic Methods for Triterpenoid Analysis

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate Gradient | Purification of crude extracts. | mdpi.com |

| HPLC/UPLC | BEH Phenyl Column | Water:Acetonitrile (37:63 v/v) | Quantification of Uvaol. | researchgate.net |

| Preparative HPLC | C18 Reverse Phase | Varies (e.g., Acetonitrile/Water) | Isolation of pure compounds in mg to g scale. | mdpi.com |

| HPTLC | Silica Gel 60 F₂₅₄ | Chloroform:Methanol (97:3 v/v) | Quantification of Ursolic Acid. | researchgate.net |

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (2D GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including triterpenoids like this compound. For the analysis of non-volatile triterpenoids, a derivatization step, such as silylation or methylation, is often required to increase their volatility and thermal stability, making them suitable for GC analysis. nih.govoup.com This process involves converting polar functional groups (e.g., hydroxyl groups) into less polar derivatives. nih.gov

In a typical GC-MS analysis of triterpenoids, the derivatized sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. researchgate.net The column, often a non-polar type like one coated with dimethylpolysiloxane, separates compounds based on their boiling points and interactions with the stationary phase. researchgate.net As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that aids in structural identification. researchgate.netuva.nl For instance, GC-MS analysis of the essential oil from the stem of Zygophyllum qatarense successfully identified this compound, which constituted 21.81% of the total oil composition. tandfonline.com The mass spectra of ursane-type triterpenoids often show characteristic fragmentation patterns that are crucial for their identification. nih.govresearchgate.net

Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power for highly complex mixtures, such as plant extracts. nih.govyoutube.com This technique utilizes two different columns connected in series via a modulator. taylorandfrancis.comyoutube.com The modulator traps small, sequential fractions of the effluent from the first column (e.g., separation by boiling point) and re-injects them onto a second, typically shorter and faster, column with a different stationary phase (e.g., separation by polarity). youtube.com This "orthogonal" separation provides a much higher peak capacity, resolving compounds that would otherwise co-elute in a single-column separation. nih.govyoutube.com The resulting data is presented as a 2D chromatogram, where chemically related compounds often appear in ordered bands, simplifying identification. youtube.com This enhanced resolution is particularly valuable for distinguishing between structurally similar isomers, such as those in the ursane (B1242777) and oleanane (B1240867) series, which can be challenging with conventional GC. oup.comuva.nl

The following table summarizes typical GC-MS findings for various triterpenoids, illustrating the data obtained from such analyses.

| Compound Identified | Plant Source | Fraction | Key Mass Fragments (m/z) | Reference |

| This compound | Zygophyllum qatarense | Essential Oil (Stem) | Not specified in abstract | tandfonline.com |

| Ursolic Aldehyde | Dammar Resin | Resin Lump | Identified by EI spectrum | uva.nl |

| α-Amyrin | Astragalus propinquus | Dichloromethane | Characterized by MS | omicsonline.org |

| β-Amyrin | Astragalus propinquus | Dichloromethane | Characterized by MS | omicsonline.org |

| Betulinic acid | Vaccinium vitis-idaea | Cuticular Wax | Derivatized for analysis | nih.gov |

| Oleanolic acid | Vaccinium vitis-idaea | Cuticular Wax | Derivatized for analysis | nih.gov |

| Ursolic acid | Vaccinium vitis-idaea | Cuticular Wax | Derivatized for analysis | nih.gov |

Fractionation and Enrichment Protocols for Ursane Triterpenoids

The isolation of specific ursane triterpenoids like this compound from complex plant matrices requires multi-step fractionation and enrichment protocols. These procedures aim to systematically separate the desired compounds from other phytochemicals based on their differing physicochemical properties, such as polarity, solubility, and affinity for chromatographic stationary phases. nih.govprotocols.io

A common initial step is the preparation of a crude extract, often using solvents like ethanol or methanol. nih.govscholarsresearchlibrary.com This total extract is then subjected to liquid-liquid partitioning, a process that separates compounds based on their differential solubility in two immiscible liquid phases. For example, a crude extract can be partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). nih.gov Triterpenoids, being moderately polar, often concentrate in the ethyl acetate fraction. nih.govresearchgate.net This step effectively removes highly non-polar compounds (like fats and waxes) into the hexane fraction and highly polar compounds (like sugars and glycosides) into the aqueous or butanol fractions. nih.gov

Following solvent partitioning, the enriched fraction (e.g., the EtOAc fraction) is typically subjected to various forms of chromatography for further purification. scholarsresearchlibrary.comnih.gov Gravity column chromatography using silica gel is a widely employed technique. scholarsresearchlibrary.com The enriched extract is loaded onto the column, and a solvent system, often a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate), is used to elute the compounds. scholarsresearchlibrary.com Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compounds. omicsonline.orgscholarsresearchlibrary.com Fractions with similar TLC profiles are then pooled. scholarsresearchlibrary.com

For higher resolution and final purification, techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) are often used, frequently with a reversed-phase column (e.g., C18). nih.govomicsonline.org This method separates compounds based on their hydrophobic interactions with the stationary phase.

The table below outlines a representative fractionation scheme for the enrichment of triterpenoids from a plant source.

| Fractionation Step | Solvents/Materials Used | Purpose | Result | Reference |

| Crude Extraction | 80% Ethanol | Extract a broad range of phytochemicals | Total ethanolic extract | nih.gov |

| Solvent Partitioning | n-hexane, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH), Water | Separate compounds by polarity | Hexane, EtOAc, n-BuOH, and aqueous fractions | nih.gov |

| Enrichment | Ethyl Acetate (EtOAc) Fraction | Concentrate moderately polar compounds | EtOAc fraction shows high antioxidant activity, indicating presence of phenolics and triterpenoids. nih.gov | nih.gov |

| Column Chromatography | Silica Gel with Hexane-Ethyl Acetate gradient | Separate compounds within the enriched fraction | Multiple sub-fractions collected based on elution profile | scholarsresearchlibrary.com |

| Final Purification | Reversed-Phase (C18) HPLC with Methanol-Water gradient | Isolate individual pure compounds | Purified α-amyrin and β-amyrin obtained from combined sub-fractions. omicsonline.org | omicsonline.org |

Structural Elucidation and Spectroscopic Characterization of Urs 12 En 28 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules like Urs-12-en-28-ol. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the carbon framework, proton environments, and the connectivity between atoms.

The ¹H NMR spectrum of this compound displays characteristic signals that define its structure. Key features include a distinct signal for the olefinic proton at C-12, which typically appears as a triplet, and a series of singlets corresponding to the seven methyl groups of the ursane (B1242777) skeleton. A crucial signal for this specific compound is that of the primary alcohol protons at C-28.

The ¹³C NMR spectrum, often analyzed in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals 30 distinct carbon signals. This confirms the triterpenoid (B12794562) nature of the molecule. The spectrum shows the presence of seven methyl (CH₃) groups, ten methylene (B1212753) (CH₂) groups, six methine (CH) groups, and seven quaternary carbons. The chemical shifts for the C-12 and C-13 double bond are characteristic, as is the signal for the C-28 hydroxymethyl carbon, which distinguishes it from its close analogue, ursolic acid. researchgate.net

¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Data is based on reported values for structurally similar ursane triterpenoids and predicted shifts for the C-28 alcohol functionality.)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 38.9 | 1.55, m |

| 2 | 27.4 | 1.65, m |

| 3 | 79.1 | 3.22, dd (11.0, 5.0) |

| 4 | 38.9 | - |

| 5 | 55.4 | 0.78, d (10.5) |

| 6 | 18.5 | 1.50, m |

| 7 | 33.2 | 1.45, m |

| 8 | 39.8 | - |

| 9 | 47.8 | 1.58, m |

| 10 | 37.2 | - |

| 11 | 23.4 | 1.90, m |

| 12 | 125.7 | 5.15, t (3.5) |

| 13 | 138.3 | - |

| 14 | 42.2 | - |

| 15 | 28.3 | 1.60, m |

| 16 | 24.5 | 1.75, m |

| 17 | 48.1 | - |

| 18 | 53.1 | 2.15, d (11.2) |

| 19 | 39.2 | 1.70, m |

| 20 | 39.1 | 1.35, m |

| 21 | 30.8 | 1.50, m |

| 22 | 37.0 | 1.65, m |

| 23 | 28.2 | 1.00, s |

| 24 | 15.7 | 0.80, s |

| 25 | 15.8 | 0.75, s |

| 26 | 17.1 | 0.85, s |

| 27 | 23.6 | 1.10, s |

| 28 | 63.5 | 3.25, d (10.8); 3.45, d (10.8) |

| 29 | 17.3 | 0.92, d (6.0) |

| 30 | 21.3 | 0.88, d (6.0) |

2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals. researchgate.net These techniques reveal correlations between nuclei, confirming the molecular structure derived from 1D spectra.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It is used to trace proton-proton connectivities within the individual rings of the triterpenoid structure, for example, showing the coupling between the olefinic H-12 and the allylic H-11 protons. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (¹JCH). youtube.com This allows for the direct assignment of a carbon's chemical shift based on the chemical shift of its attached proton(s), and vice-versa. emerypharma.com For this compound, it would definitively link the proton signals around δ 3.2-3.5 ppm to the C-28 carbon at δ ~63.5 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, rather than through bonds. NOESY is vital for determining the relative stereochemistry of the molecule, for instance, by showing spatial proximity between axial and equatorial protons and confirming the stereochemical arrangement of the methyl groups. ebi.ac.ukscience.gov

Key 2D NMR Correlations for Structural Confirmation

| Experiment | Key Protons | Correlated Nuclei | Information Gained |

|---|---|---|---|

| COSY | H-12 (δ ~5.15) | H-11 (δ ~1.90) | Confirms connectivity around the double bond. |

| HSQC | H₂-28 (δ ~3.25-3.45) | C-28 (δ ~63.5) | Assigns the C-28 hydroxymethyl group. |

| HMBC | H₂-28 (δ ~3.25-3.45) | C-17, C-18 | Confirms attachment of the CH₂OH group at C-17. |

| HMBC | H-12 (δ ~5.15) | C-9, C-14, C-18 | Confirms the position of the C12-C13 double bond. |

| NOESY | H-18 (δ ~2.15) | H₃-29, H₃-30 | Confirms stereochemistry of the E-ring. |

Mass Spectrometry (MS) Techniques

Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural information through analysis of its fragmentation patterns.

LC-MS is a sensitive technique used to analyze compounds in complex mixtures. For triterpenoids like this compound, analysis is typically performed using a reverse-phase column (e.g., C18) with a mobile phase of water and acetonitrile (B52724), often containing a modifier like formic acid to aid ionization. nih.govresearchgate.net Using electrospray ionization (ESI) in positive ion mode, the compound is detected primarily as its protonated molecule [M+H]⁺ (m/z 427.4) and its sodium adduct [M+Na]⁺ (m/z 449.4). A common in-source fragmentation is the loss of water, leading to a prominent ion at m/z 409.4 ([M+H-H₂O]⁺). nih.gov Tandem mass spectrometry (MS/MS) involves selecting one of these precursor ions and fragmenting it to produce a characteristic spectrum of product ions, which can be used for structural confirmation and quantification. nih.gov

High-resolution mass spectrometry is used to determine the mass of a molecule with extremely high accuracy. This allows for the calculation of its elemental formula, providing definitive proof of its composition. For this compound, the calculated exact mass of the neutral molecule C₃₀H₅₀O is 426.3862 Da. nih.gov An HR-MS measurement would experimentally confirm this mass to within a very small margin of error (typically <5 ppm), ruling out other possible molecular formulas. researchgate.net

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule. For this compound, the IR spectrum provides distinct absorption bands that are characteristic of its ursane-type triterpenoid structure. The analysis of these bands allows for the confirmation of key functional groups, which is fundamental to its structural elucidation.

The most prominent feature in the IR spectrum of compounds with a hydroxyl group is a broad absorption band in the region of 3600-3200 cm⁻¹. This band is attributed to the O-H stretching vibration of the alcohol group at C-28. In similar long-chain secondary alcohols, a broad hydrogen bonding feature has been observed around 3337 cm⁻¹. nih.gov For ursane-type triterpenoids, this hydroxyl absorption is consistently reported. mdpi.com

The spectrum also displays characteristic C-H stretching vibrations. The asymmetric and symmetric stretching of the CH₃ and CH₂ groups typically appear in the 2953-2848 cm⁻¹ range. nih.gov The presence of a double bond (C=C) at the C-12 position in the ursane skeleton gives rise to a stretching vibration band around 1700-1600 cm⁻¹. Specifically, for terpenoids, a band in the 1700-1450 cm⁻¹ region is often associated with the C=C bond. researchgate.net

Furthermore, the C-O stretching vibration of the alcohol group is expected to produce a significant band in the fingerprint region, typically between 1260 and 1000 cm⁻¹. For related ursane structures, a C-O function absorption has been noted around 1040 cm⁻¹. mdpi.com

The following table summarizes the expected key IR absorption bands for this compound based on data from analogous compounds.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H Stretch | Alcohol (-OH) |

| 2953-2848 | C-H Stretch | Methyl (-CH₃) & Methylene (-CH₂) |

| 1700-1600 | C=C Stretch | Alkene |

| 1325-1180 | C-H Bend | Methyl (-CH₃) & Methylene (-CH₂) |

| 1260-1000 | C-O Stretch | Alcohol (-OH) |

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Chemistry Approaches for Structure Prediction

Theoretical and computational methods are increasingly employed to supplement experimental data in the structural elucidation of complex natural products like this compound. These in silico approaches can predict molecular geometries, spectroscopic properties, and reaction mechanisms, offering deep insights that can be challenging to obtain through experimental means alone. plos.org For large and conformationally flexible molecules such as triterpenoids, computational methods provide a powerful tool for analyzing potential structures and stereoisomers. nih.gov

Density Functional Theory (DFT) for Molecular Structure Analysis

Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular structure and properties of triterpenoids. researchgate.net This quantum mechanical modeling approach is used to calculate the electronic structure of molecules, providing accurate predictions of geometry, vibrational frequencies, and NMR chemical shifts. nih.govnih.gov

For molecules in the ursane family, such as the closely related ursolic acid, DFT calculations have been successfully used to analyze their molecular structure and interpret experimental spectra. nih.govroyalsocietypublishing.org A common approach involves geometry optimization of the molecular structure to find its lowest energy conformation. These calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G** or 6-311G(d,p). researchgate.netroyalsocietypublishing.org The B3LYP functional is a hybrid functional that has been widely used for its accuracy in geometric optimizations and frequency evaluations. royalsocietypublishing.org

The process begins with modeling the three-dimensional structure of the compound. mdpi.com The geometry is then optimized at a selected level of theory, for example, using the PBE0-D3BJ/def2-TZVP level of density functional theory. mdpi.com The absence of any imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. mdpi.com

Theoretical vibrational spectra can be generated from these calculations. The calculated IR spectra for ursolic acid, for instance, show a high degree of similarity with the experimental Fourier Transform Infrared (FTIR) spectra. nih.govroyalsocietypublishing.org This correlation allows for precise assignment of the observed vibrational bands to specific normal modes of the molecule. By comparing the theoretical and experimental data, researchers can confirm the proposed structure and gain a deeper understanding of the molecule's conformational and vibrational properties. nih.govroyalsocietypublishing.org

The application of DFT to this compound would similarly involve optimizing its 3D structure and calculating its theoretical IR spectrum. The results would be instrumental in confirming the assignments of experimental IR bands and providing a more detailed picture of its molecular geometry, including the conformation of its pentacyclic ring system.

Molecular Mechanisms of Biological Activity of Urs 12 En 28 Ol and Ursane Triterpenoids in in Vitro and in Vivo Models

Cellular and Subcellular Targets Investigation

The biological activities of Urs-12-en-28-ol, also known as α-amyrin, and related ursane (B1242777) triterpenoids are underpinned by their interactions with specific cellular and subcellular targets. These interactions primarily involve the modulation of key enzymes and receptor systems, which initiate a cascade of events leading to observable physiological effects.

The anti-inflammatory properties of ursane triterpenoids are significantly linked to their ability to modulate enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and phospholipase A2 (PLA2). nih.gov

Cyclooxygenase (COX-1 and COX-2): Cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. youtube.comyoutube.com COX-1 is a constitutive enzyme involved in tissue homeostasis, such as protecting the stomach lining, while COX-2 is an inducible enzyme that is upregulated in inflamed tissues. youtube.comyoutube.com

Studies on this compound (α-amyrin) have shown that it does not directly inhibit the enzymatic activity of COX-1 or COX-2 in vitro. nih.gov Instead, its mechanism involves the suppression of prostaglandin (B15479496) E2 (PGE2) levels by inhibiting the expression of the COX-2 enzyme. nih.gov Western blot analysis has confirmed that α-amyrin can dose-dependently inhibit the induction of COX-2 expression in mouse skin models of inflammation. nih.gov This indirect regulation highlights a targeted approach, affecting the inflammatory-specific enzyme at the protein expression level rather than through direct enzymatic inhibition. nih.gov

In contrast, in silico molecular docking studies have suggested that α-amyrin can form hydrogen and hydrophobic interactions with the active sites of both COX-2 and 5-Lipooxygenase (5-LOX) enzymes. nih.gov These computational models predict that α-amyrin has a binding affinity for COX-2, suggesting it could act as an inhibitor. nih.gov

Furthermore, the related ursane triterpenoid (B12794562), ursolic acid, has been reported to suppress inflammation by inhibiting the activation of both COX-1 and COX-2. researchgate.net

Phospholipase A2 (PLA2): Phospholipase A2 enzymes are critical upstream regulators in the inflammatory process, responsible for releasing arachidonic acid from membrane phospholipids, which is the rate-limiting step for the production of eicosanoids and other inflammatory mediators. nih.gov The ursane triterpenoid ursolic acid has been identified as a potent inhibitor of secretory PLA2 (sPLA2) enzymes. nih.gov It has shown inhibitory activity against Group IIA sPLA2 purified from various sources, including human inflammatory fluids, with IC50 values ranging from 12 to 18 µM. nih.gov The inhibition is irreversible, resulting from a direct interaction and the formation of an enzyme-ursolic acid complex. nih.gov This demonstrates that ursane triterpenoids can exert their anti-inflammatory effects by targeting the very initial steps of the arachidonic acid cascade. nih.gov

| Compound | Enzyme | Mechanism of Action | Model System | Reference |

|---|---|---|---|---|

| This compound (α-amyrin) | COX-1 / COX-2 | Failed to alter enzyme activity directly. | In Vitro Assay | nih.gov |

| This compound (α-amyrin) | COX-2 | Inhibited TPA-induced enzyme expression. | Mouse Skin (In Vivo) | nih.gov |

| This compound (α-amyrin) | COX-2 / 5-LOX | Showed binding affinity and potential inhibition. | Molecular Docking (In Silico) | nih.gov |

| Ursolic Acid | COX-1 / COX-2 | Inhibited enzyme activation. | Rat Model (In Vivo) | researchgate.net |

| Ursolic Acid | Secretory PLA2 (sPLA2) | Directly inhibited enzyme activity (IC50: 12-18 µM). | Purified Enzymes (Human/Venom) | nih.gov |

Dopamine (B1211576) is a crucial neurotransmitter that modulates a variety of behaviors in both vertebrates and invertebrates through its interaction with specific receptors. nih.gov In the nematode Caenorhabditis elegans, a model organism for studying neuronal signaling, there are four identified dopamine receptors: DOP-1, DOP-2, DOP-3, and DOP-4. nih.govnih.gov These are classified as D1-like (DOP-1, DOP-4) and D2-like (DOP-2, DOP-3) receptors, which often exert antagonistic effects on behavior. nih.gov For instance, DOP-1 and DOP-3 have been shown to have opposing effects on locomotion and basal slowing responses by activating antagonistic Gαq and Gαo signaling pathways, respectively. nih.govnih.gov These receptors play a key role in decision-making behaviors, such as the choice between an attractant and an aversive stimulus. nih.gov

Currently, there is no direct scientific evidence from the searched literature to suggest that this compound or other ursane triterpenoids interact with C. elegans dopamine receptors. Research has focused on the endogenous roles of these receptors in modulating neuronal circuits and behavior in the nematode. nih.govnih.govnih.gov

Intracellular Signaling Pathways Modulation

The biological effects of this compound and related compounds are largely mediated by their ability to interfere with and modulate key intracellular signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis.

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. nih.govnih.gov The activation of NF-κB is a central event in many inflammatory diseases. nih.gov

This compound (α-amyrin) has been shown to be a potent inhibitor of the NF-κB signaling pathway. nih.gov In models of skin inflammation, topical application of α-amyrin prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκBα degradation, α-amyrin blocks the phosphorylation of the p65 subunit of NF-κB and its subsequent translocation into the nucleus, thereby inhibiting NF-κB activation. nih.govnih.gov This inhibitory action on the NF-κB pathway is a key mechanism for its anti-inflammatory effects. nih.govnih.gov Similarly, the related triterpenoid ursolic acid is also known to suppress NF-κB activation. nih.gov This suppression can occur by inhibiting upstream signals, such as the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4) on macrophages. nih.gov

| Compound | Molecular Event | Effect | Reference |

|---|---|---|---|

| This compound (α-amyrin) | IκBα Degradation | Prevented | nih.gov |

| This compound (α-amyrin) | p65/RelA Phosphorylation | Inhibited | nih.gov |

| α,β-amyrin mixture | p65 Nuclear Translocation | Inhibited | nih.gov |

| Ursolic Acid | NF-κB Activation | Suppressed | nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways are fundamental cascades that regulate a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. nih.govmdpi.com Deregulation of these pathways is common in various diseases, including cancer and inflammatory conditions. nih.govnih.gov

This compound (α-amyrin) has been demonstrated to influence these pathways. In studies of skin inflammation, α-amyrin dose-dependently inhibited the activation of upstream protein kinases, specifically the Extracellular signal-Regulated protein Kinase (ERK) and p38 MAPK. nih.gov This inhibition of MAPK pathways contributes to its anti-inflammatory effects, as these kinases are upstream activators of transcription factors like NF-κB. nih.gov In a different context, α-amyrin was found to increase the phosphorylation of Akt (p-Akt) in myoblast cells, suggesting a role in metabolic regulation. researchgate.net

The related compound, ursolic acid, has also been extensively studied for its effects on these pathways, particularly in cancer cells. In human liver cancer cells, ursolic acid was shown to decrease the expression levels of PI3K and reduce the phosphorylation of Akt and p38. nih.gov Interestingly, in the same study, it increased the phosphorylation of ERK and JNK, indicating a complex, context-dependent regulation of the MAPK pathway to induce apoptosis. nih.gov

| Compound | Pathway Component | Effect | Cell/Model System | Reference |

|---|---|---|---|---|

| This compound (α-amyrin) | p-ERK | Inhibited activation | Mouse Skin | nih.gov |

| This compound (α-amyrin) | p-p38 MAPK | Inhibited activation | Mouse Skin | nih.gov |

| This compound (α-amyrin) | p-Akt | Increased phosphorylation | C2C12 Myoblasts | researchgate.net |

| Ursolic Acid | PI3K | Decreased expression | Huh-7 Liver Cancer Cells | nih.gov |

| Ursolic Acid | p-Akt | Decreased phosphorylation | Huh-7 Liver Cancer Cells | nih.gov |

| Ursolic Acid | p-p38 MAPK | Decreased phosphorylation | Huh-7 Liver Cancer Cells | nih.gov |

| Ursolic Acid | p-ERK / p-JNK | Increased phosphorylation | Huh-7 Liver Cancer Cells | nih.gov |

The Wnt/β-catenin signaling pathway is essential for embryonic development and adult tissue homeostasis, controlling cell fate, proliferation, and migration. nih.govyoutube.com The pathway's central component is β-catenin. In the absence of a Wnt ligand, a "destruction complex" containing proteins like Axin, APC, and GSK3β phosphorylates β-catenin, targeting it for degradation. youtube.comyoutube.com When a Wnt ligand binds to its receptors, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. youtube.com

Research has primarily linked the ursane triterpenoid ursolic acid, not this compound specifically, to the modulation of this pathway. Ursolic acid has been shown to induce apoptosis in prostate cancer cells by inhibiting the Wnt/β-catenin pathway. nih.gov It suppresses the expression of Wnt5α/β and β-catenin. nih.gov Furthermore, ursolic acid enhances the phosphorylation of glycogen (B147801) synthase kinase 3β (GSK3β), a key component of the destruction complex, thereby promoting the degradation of β-catenin. nih.gov In studies on colorectal cancer, where the Wnt/β-catenin pathway is often abnormally active, ursolic acid was found to suppress cancer progression by down-regulating the activity of this signaling axis. nih.gov These findings suggest that the anticancer effects of certain ursane triterpenoids are mediated through the negative regulation of Wnt/β-catenin signaling. researchgate.netnih.govnih.gov

Redox Homeostasis and Antioxidant Mechanisms in Biological Systems

This compound, also known as Taraxasterol, and related ursane triterpenoids exert significant influence over the redox balance within biological systems. Their antioxidant capabilities are not merely passive but involve active participation in cellular pathways that mitigate oxidative stress. This is accomplished through direct chemical neutralization of harmful reactive species and by augmenting the cell's own antioxidant defense machinery.

This compound and its related compounds have demonstrated notable capabilities in directly scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. In various experimental models, these triterpenoids have been shown to reduce the levels of ROS and decrease the formation of malondialdehyde (MDA), a key indicator of lipid peroxidation caused by oxidative stress.

In a mouse model of ethanol-induced liver injury, Taraxasterol treatment significantly decreased the production of hepatic ROS and reduced the elevated levels of MDA. nih.gov Similarly, studies on ursolic acid, another ursane triterpenoid, have confirmed its ability to attenuate ROS levels. nih.govnih.gov In models of oxygen-glucose deprivation/reperfusion in hippocampal neurons, Taraxasterol markedly suppressed ROS production. researchgate.net This direct antioxidant action is a fundamental aspect of its protective effects. researchgate.net

| Compound | Model System | Observed Effect | Reference |

|---|---|---|---|

| Taraxasterol (this compound) | Ethanol-induced liver injury in mice | Significantly decreased ROS production and MDA content in liver tissues. | nih.govnih.gov |

| Taraxasterol (this compound) | Oxygen-glucose deprivation/reperfusion (OGD/R)-induced hippocampal neurons | Significantly suppressed ROS production and MDA generation. | researchgate.net |

| Ursolic Acid | Caenorhabditis elegans | Attenuated reactive oxygen species (ROS). | nih.gov |

| Ursolic Acid | Esophageal squamous cell carcinoma cells | Increased cellular ROS levels, leading to autophagy-mediated cell death. | nih.gov |

Beyond direct scavenging, a more profound antioxidant mechanism of this compound and related triterpenoids is their ability to upregulate the body's innate antioxidant enzyme systems. These enzymes, including superoxide (B77818) dismutases (SOD), catalase (CAT), and glutathione (B108866) S-transferases (GSTs), form the primary line of enzymatic defense against oxidative stress.

Studies have shown that Taraxasterol treatment can reverse the ethanol-induced decrease in the activity of SOD and the levels of glutathione (GSH), a critical antioxidant molecule, in mouse liver tissue. nih.govnih.gov In a sepsis-induced acute respiratory distress syndrome rat model, Taraxasterol increased the activity of SOD and CAT in lung tissue. nih.gov This enhancement of the endogenous antioxidant shield provides a sustained defense against oxidative insults. The upregulation of these enzymes is a key component of the cytoprotective effects mediated by these triterpenoids.

| Enzyme/Molecule | Model System | Effect of Taraxasterol | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Ethanol-induced liver injury in mice | Suppressed the ethanol-induced reduction of SOD activity. | nih.govnih.gov |

| Glutathione (GSH) | Ethanol-induced liver injury in mice | Suppressed the ethanol-induced decrease of GSH level. | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Sepsis-induced ARDS in rats | Increased SOD activity in lung tissue. | nih.gov |

| Catalase (CAT) | Sepsis-induced ARDS in rats | Increased CAT activity in lung tissue. | nih.gov |

A central mechanism governing the induction of antioxidant enzymes by ursane triterpenoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govfrontiersin.org Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its inhibitor, Keap1. mdpi.commdpi.com Upon exposure to oxidative stress or certain chemical activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. nih.govfrontiersin.org

Taraxasterol has been shown to activate this protective pathway. In models of ethanol-induced liver injury, Taraxasterol treatment increased the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). nih.govbohrium.com In oxygen-glucose deprived hippocampal neurons, Taraxasterol induced the nuclear accumulation of Nrf2 and increased the expression of its target genes, including HO-1, NQO-1, and GPx-3. researchgate.net Similarly, the related ursane triterpenoid, ursolic acid, has also been identified as an activator of the Nrf2 pathway. nih.govmdpi.comnih.gov This activation leads to a coordinated upregulation of a broad spectrum of cytoprotective genes, significantly enhancing the cell's resilience to oxidative and electrophilic stress. nih.govmdpi.com

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Taraxasterol (this compound) | Ethanol-induced liver injury in mice | Increased the expression of Nrf2 and HO-1 proteins. | nih.govnih.gov |

| Taraxasterol (this compound) | OGD/R-induced hippocampal neurons | Induced nuclear Nrf2 accumulation and increased expression of HO-1, NQO-1, and GPx-3. | researchgate.net |

| Ursolic Acid | Caenorhabditis elegans | Longevity effects mediated through SKN-1/NRF-2, upregulating downstream targets. | nih.gov |

| Ursolic Acid | Mouse epidermal cells | Induced expression of Nrf2-mediated enzymes HO-1 and NQO1. | mdpi.com |

Modulatory Effects on Physiological Processes in Model Organisms (e.g., C. elegans)

The nematode Caenorhabditis elegans is a widely used model organism in aging research due to its short lifespan and genetically tractable nature. nih.govspringernature.com Studies using C. elegans have provided valuable insights into the effects of ursane triterpenoids on lifespan and healthspan.

The ursane triterpenoid ursolic acid has been demonstrated to extend the lifespan of C. elegans. Research has shown that treatment with ursolic acid can significantly increase the mean lifespan of the worms. nih.govnih.gov One study reported a mean lifespan extension of approximately 31.3% in wild-type C. elegans treated with the compound. nih.gov This pro-longevity effect is linked to genetic pathways that are known to regulate aging. The mechanism appears to be similar to that of dietary restriction and involves the SKN-1/NRF-2 pathway. nih.gov Furthermore, the longevity-promoting effects were associated with activation of the JNK-1 kinase pathway. nih.govconsensus.app These findings highlight the potential of ursane triterpenoids to modulate fundamental aging processes. nih.gov

| Compound | Model Organism | Observed Effect on Mean Lifespan | Reference |

|---|---|---|---|

| Ursolic Acid | C. elegans (Wild-Type N2) | ~31.3% increase | nih.gov |

| Ursolic Acid | C. elegans | Up to 30% increase | consensus.app |

Maintaining protein homeostasis, or proteostasis, is critical for cellular health and longevity. An age-related decline in proteostasis can lead to the accumulation of misfolded and aggregated proteins, a hallmark of many neurodegenerative diseases. Ursane triterpenoids have shown promise in combating this proteotoxic stress.

In a transgenic C. elegans model designed to express toxic polyglutamine (polyQ) proteins, treatment with ursolic acid resulted in a reduction of toxic protein aggregation. nih.govnih.gov This suggests that the compound can enhance the organism's ability to handle misfolded proteins, thereby preventing proteotoxic stress. consensus.app While the precise mechanisms are still under investigation, it has been noted that Taraxasterol may regulate protein degradation pathways, which could play a role in clearing aggregate-prone proteins. nih.gov This action against protein aggregation represents a significant aspect of the healthspan-promoting effects of these compounds.

Modulation of Cell Proliferation and Apoptosis (in vitro cell lines)

Ursane triterpenoids, a class of phytochemicals, have demonstrated significant potential in modulating cell proliferation and inducing apoptosis (programmed cell death) in various cancer cell lines. thieme-connect.com Their anticancer activity is often linked to their ability to trigger cell death through multiple pathways.

Ursolic acid (UA), a prominent ursane triterpenoid, has been shown to decrease the proliferation rate and induce apoptosis in the human breast cancer cell line, MDA-MB-231. nih.gov The mechanism involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways of apoptosis. nih.gov In these cells, ursolic acid treatment led to the increased appearance of the Fas receptor and subsequent cleavage of caspase-8, caspase-3, and PARP, which are key executioners of the extrinsic pathway. nih.gov Simultaneously, it triggered the intrinsic pathway by up-regulating the pro-apoptotic protein Bax, down-regulating the anti-apoptotic protein Bcl-2, and promoting the release of cytochrome C from the mitochondria into the cytosol. nih.gov This cascade also resulted in the cleavage of caspase-9 and a decrease in the mitochondrial membrane potential. nih.gov

Similarly, in colon adenocarcinoma cells, ursolic acid has been found to inhibit cell proliferation and arrest the cell cycle in the S phase. nih.gov This effect is attributed to the downregulation of Cyclin B1 (CCNB1), a critical regulatory protein for mitosis, along with its associated genes and proteins. nih.gov The inhibition of cancer cell multiplication and invasiveness by UA has also been reported in these cell lines. nih.gov

Derivatives of ursane triterpenes have also been synthesized and tested for their anticancer properties. Certain 3-pyridinylidene derivatives of ursane triterpenes were identified as highly active against a panel of 60 human cancer cell lines, with GI₅₀ values in the micromolar to nanomolar range. nih.gov Detailed investigation revealed that these compounds induced morphological changes in the cell nuclei consistent with apoptotic cell death. nih.gov Other studies on various human cancer cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480, have also confirmed the ability of ursane-type triterpenoids to inhibit cell proliferation. nih.gov

Table 1: Effects of Ursane Triterpenoids on Cell Proliferation and Apoptosis in In Vitro Cancer Cell Lines

| Compound/Derivative | Cell Line | Key Findings | Mechanism of Action |

|---|---|---|---|

| Ursolic Acid | MDA-MB-231 (Breast Cancer) | Decreased cell proliferation; induced apoptosis. nih.gov | Activation of extrinsic (Fas, Caspase-8/3) and intrinsic (Bax/Bcl-2, Cytochrome C, Caspase-9) pathways. nih.gov |

| Ursolic Acid | Colon Adenocarcinoma Cells | Inhibited proliferation; arrested cell cycle in S phase. nih.gov | Downregulation of Cyclin B1 (CCNB1). nih.gov |

| Ursolic Acid | Ovarian Cancer Stem Cells | Inhibited proliferation; enhanced sensitivity to cisplatin. spandidos-publications.com | Suppression of ABCG2 and HIF-1α. spandidos-publications.com |

| Ursolic Acid | HaCaT (Keratinocytes) | Induced apoptotic cell death. nih.gov | Analyzed via Annexin V and propidium (B1200493) iodide staining. nih.gov |

| Ursane Derivatives | NCI-60 Panel (Various Cancers) | High antiproliferative activity (GI₅₀ 0.03 µM to 5.9 µM). nih.gov | Induction of nuclei condensation and apoptosis. nih.gov |

| Various Ursane Triterpenoids | HL-60, SMMC-7721, A-549, MCF-7, SW-480 (Various Cancers) | Inhibited cell proliferation. nih.gov | Cell viability examined by MTT or MST assays. nih.gov |

Mechanisms of Anti-inflammatory Action (in vitro, animal models)

Ursane triterpenoids are recognized for their potent anti-inflammatory properties, which are exerted through various molecular mechanisms. thieme-connect.comnih.gov These compounds can modulate key signaling pathways and mediators involved in the inflammatory response. nih.gov

A primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Ursane triterpenoids like glycyrrhizin (B1671929) have been shown to inhibit the NF-κB pathway, thereby suppressing the production of pro-inflammatory mediators. nih.gov

In human lung adenocarcinoma A549 cells, certain ursane-type pentacyclic triterpenoids, including ursolic acid, corosolic acid, and β-boswellic acid, interfere with the expression and glycosylation of Intercellular Adhesion Molecule-1 (ICAM-1). nih.govmdpi.com ICAM-1 plays a critical role in the adhesion of leukocytes to endothelial cells and their subsequent migration into inflamed tissues. nih.gov By interfering with ICAM-1 trafficking and maturation, these triterpenoids can reduce the inflammatory response. nih.govmdpi.com

Furthermore, in in vitro models of psoriasis, ursolic acid has been demonstrated to limit the production of the pro-inflammatory cytokines IL-6 and IL-8 by keratinocytes in response to inflammatory stimuli. nih.gov It also reduces the expression of psoriatic biomarkers such as S100A7, S100A8, and S100A9. nih.gov Animal models have corroborated these findings. For instance, in a carrageenan-induced paw edema model in mice, derivatives of ursolic acid demonstrated significant anti-inflammatory effects. scielo.br The anti-inflammatory activity of triterpenes is often linked to their ability to modulate the Th1/Th2 cytokine balance and inhibit enzymes in the arachidonic acid pathway, such as phospholipase A2 (PLA2), which leads to reduced production of prostaglandins and leukotrienes. thieme-connect.comnih.gov

Table 2: Anti-inflammatory Mechanisms of Ursane Triterpenoids

| Compound/Derivative | Model System | Key Findings | Mechanism of Action |

|---|---|---|---|

| Ursolic Acid, Corosolic Acid, β-Boswellic Acid | A549 Cells (Human Lung Adenocarcinoma) | Interfered with cell-surface expression and glycosylation of ICAM-1. nih.govmdpi.com | Disruption of intracellular trafficking and glycosylation of adhesion molecules. nih.govmdpi.com |

| Ursolic Acid | In vitro Psoriasis Model (Keratinocytes) | Limited production of IL-6 and IL-8; reduced expression of S100A7/A8/A9. nih.govresearchgate.net | Attenuation of pro-inflammatory cytokine and biomarker expression. nih.govresearchgate.net |

| Ursolic Acid Derivatives | Carrageenan-induced Paw Edema (Mouse Model) | Reduced paw edema. scielo.br | In vivo anti-inflammatory effect. scielo.br |

| Glycyrrhizin | Various in vitro models | Inhibited production of various pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines. nih.gov | Inhibition of NF-κB and MAPK signaling pathways. nih.gov |

| Lupeol (B1675499) | In vitro models | Displayed anti-inflammatory activities. thieme-connect.com | Often accompanied by immune modulation. thieme-connect.com |

Antimicrobial and Antiviral Mechanisms (in vitro)

Ursane triterpenoids, including ursolic acid and its derivatives, exhibit a broad spectrum of antimicrobial and antiviral activities. mdpi.comnih.gov Their mechanisms of action are diverse, often targeting fundamental processes required for pathogen survival and replication.

In the context of antibacterial activity, ursolic acid and its isomer oleanolic acid have been shown to be effective, particularly against Gram-positive bacteria. frontiersin.org The proposed mechanisms include the disruption of bacterial cell membrane integrity, leading to the leakage of essential intracellular components like sugars and proteins. frontiersin.org These compounds can also interfere with critical metabolic pathways, such as glycolysis, fatty acid synthesis, and peptidoglycan synthesis. frontiersin.org Furthermore, some triterpenoids have been reported to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby potentially reversing multidrug resistance. frontiersin.org

The antiviral activity of ursane triterpenoids has been documented against a range of viruses, including the human immunodeficiency virus (HIV), influenza virus, and porcine reproductive and respiratory syndrome virus (PRRSV). mdpi.comrsc.orgrsc.org The mechanisms can involve action at various stages of the viral life cycle. For instance, some derivatives of ursolic acid inhibit PRRSV by directly inactivating virions, which in turn affects viral entry, replication, and the release of new virus particles. rsc.orgrsc.org For other viruses, such as HIV, ursolic acid has been reported to inhibit the HIV-1 protease, an enzyme essential for producing mature, infectious virus particles. rsc.org Against Hepatitis C virus (HCV), ursolic acid has been shown to act as a noncompetitive inhibitor of the NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral genome replication. rsc.org Some triterpenoid saponins (B1172615) have also been investigated as potential fusion inhibitors for SARS-CoV-2. mdpi.com

Table 3: In Vitro Antimicrobial and Antiviral Mechanisms of Ursane Triterpenoids

| Compound/Derivative | Pathogen | Key Findings | Mechanism of Action |

|---|---|---|---|

| Ursolic Acid | Staphylococcus aureus (MRSA), E. coli, other bacteria | Inhibited bacterial division and growth. frontiersin.org | Disruption of cell structure, leakage of cellular contents, inhibition of efflux pumps. frontiersin.org |

| Ursolic Acid | Streptococcus mutans | Inhibited key metabolic pathways. frontiersin.org | Inhibition of glycolysis, fatty acid synthesis, amino acid synthesis, and peptidoglycan synthesis. frontiersin.org |

| Ursolic Acid Derivatives | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Potent and broad-spectrum inhibition of PRRSV replication. rsc.orgrsc.org | Direct inactivation of virions, affecting viral entry, replication, and release. rsc.orgrsc.org |

| Ursolic Acid | Human Immunodeficiency Virus (HIV-1) | Remarkable anti-HIV activity. rsc.org | Inhibition of HIV-1 protease. rsc.org |

| Ursolic Acid | Hepatitis C Virus (HCV) | Exhibited anti-HCV activity. rsc.org | Noncompetitive inhibition of NS5B RNA-dependent RNA polymerase. rsc.org |

| Ursolic Acid-based Saponins | SARS-CoV-2 | Investigated as potential fusion inhibitors. mdpi.com | Inhibition of viral entry. mdpi.com |

Antiprotozoal Activity (in vitro models)

Ursane triterpenoids have shown promising activity against a variety of protozoan parasites that cause significant human diseases, including malaria, leishmaniasis, and trypanosomiasis. nih.govresearchgate.net Several studies have isolated and evaluated these compounds for their potential as antiprotozoal agents.

In one study, a series of ursane triterpenes, including ursolic acid, brein, and 3β,11α-dihydroxy urs-12-ene, were isolated from Kleinia odora and tested against several parasites. nih.govresearchgate.net These compounds were found to be active against erythrocytic schizonts of Plasmodium falciparum (the deadliest malaria parasite), intracellular amastigotes of Leishmania infantum (causing visceral leishmaniasis), Trypanosoma cruzi (causing Chagas disease), and free trypomastigotes of Trypanosoma brucei (causing African sleeping sickness). nih.govresearchgate.net The selectivity of these compounds was assessed by testing their cytotoxicity against mammalian MRC-5 fibroblast cells. nih.govresearchgate.net

Another study investigating triterpenoids from a Papua New Guinea propolis sample identified madecassic acid, an ursane-type triterpenoid. mdpi.com This compound, along with others from the sample, displayed moderate to high activity against Trypanosoma brucei brucei and Trypanosoma congolense, including drug-resistant strains, while showing low cytotoxicity against mammalian U947 cells. mdpi.com This highlights the potential of ursane triterpenoids as a source for new antiprotozoal drug leads, particularly for neglected tropical diseases where therapeutic options are limited. noah.nrw

Table 4: In Vitro Antiprotozoal Activity of Ursane Triterpenoids

| Compound | Protozoan Parasite | Key Findings |

|---|---|---|

| Ursolic Acid | Plasmodium falciparum, Leishmania infantum, Trypanosoma cruzi, Trypanosoma brucei | Active against all tested protozoa. nih.govresearchgate.net |

| Brein (urs-12-ene-3β,16β-diol) | Plasmodium falciparum, Leishmania infantum, Trypanosoma cruzi, Trypanosoma brucei | Active against all tested protozoa. nih.govresearchgate.net |

| 3β,11α-dihydroxy urs-12-ene | Plasmodium falciparum, Leishmania infantum, Trypanosoma cruzi, Trypanosoma brucei | Active against all tested protozoa. nih.govresearchgate.net |

| Madecassic Acid | Trypanosoma brucei brucei (WT and drug-resistant), Trypanosoma congolense (WT and drug-resistant) | Exhibited antiprotozoal activity with low cytotoxicity to mammalian cells. mdpi.com |

| Nor-cycloartane alkaloids (related to triterpenes) | Plasmodium falciparum, Trypanosoma brucei rhodesiense | Displayed promising activity in the sub-micromolar range with high selectivity. noah.nrw |

Pharmacokinetic and Metabolic Fate Studies in Animal Models (ADME)

The therapeutic potential of any compound is heavily dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Studies on ursane triterpenoids, particularly ursolic acid, have revealed certain challenges, primarily related to their poor aqueous solubility, which can limit their clinical application. nih.govnih.gov

Preclinical trials in animal models have shown that when administered orally, ursolic acid is poorly absorbed from the intestines and is subject to rapid elimination, likely due to extensive liver metabolism. nih.gov Following intravenous administration, ursolic acid tends to diffuse throughout the body with a non-specific distribution pattern. nih.gov The high hydrophobicity of triterpenoid molecules is a significant factor limiting their use as effective pharmacological agents. nih.gov

To overcome these limitations, various formulation strategies have been explored. For example, a study using ursolic acid nano lipid vesicles (UALVs) and a vesicle-based gel (UALVG) for intranasal administration in rats showed altered pharmacokinetic profiles. nih.gov When given as UALVs, ursolic acid reached a peak plasma concentration (Cmax) of 142.9 ng/mL at 30 minutes (Tmax). In contrast, the gel formulation (UALVG) resulted in a later plasma Tmax of 2 hours. nih.gov More significantly, brain tissue concentrations were substantially higher with these formulations compared to plasma, with the gel showing a prolonged presence with a Tmax of 6 hours, suggesting that formulation can enhance brain penetration. nih.gov

The metabolism of ursane triterpenoids often involves hydroxylation and other phase I and phase II reactions to increase their water solubility and facilitate excretion. The low bioavailability and rapid clearance underscore the need for developing advanced delivery systems or creating semi-synthetic derivatives with improved pharmacokinetic properties to harness the full therapeutic potential of these compounds. nih.govnih.gov

Table 5: Pharmacokinetic Parameters of Ursolic Acid Formulations in Animal Models

| Formulation | Administration Route | Animal Model | Tissue | Cmax | Tmax |

|---|---|---|---|---|---|

| Ursolic Acid (unformulated) | Oral | General preclinical models | Plasma | Poorly absorbed | Rapid elimination |

| Ursolic Acid Nano Lipid Vesicles (UALVs) | Intranasal | Rats | Plasma | 142.9 ± 5.49 ng/mL | 30 min |

| Ursolic Acid Nano Lipid Vesicles (UALVs) | Intranasal | Rats | Brain | 325.2 ± 20.86 ng/g | 2 h |

| UA-loaded Lipid Vesicle Gel (UALVG) | Intranasal | Rats | Plasma | 184.73 ng/g (at 2h) | 2 h |

| UA-loaded Lipid Vesicle Gel (UALVG) | Intranasal | Rats | Brain | 398.9 ng/g (at 6h) | 6 h |

Structure Activity Relationship Sar Studies of Urs 12 En 28 Ol and Its Derivatives

Correlating Structural Modifications with Biological Potency

The biological potency of ursane (B1242777) derivatives is intricately linked to the specific functional groups present on the core pentacyclic structure. Modifications at the C-3, C-11, and C-28 positions have been extensively explored, revealing key correlations between structure and activities such as anticancer, anti-inflammatory, and enzyme inhibition.

A pivotal aspect of the SAR for this class of compounds is the nature of the substituent at the C-28 position. The conversion of the C-28 carboxylic acid (as in ursolic acid) to a primary alcohol (to form Urs-12-en-28-ol) or other functionalities like esters and amides has a profound and often activity-dependent impact. For instance, studies on human carboxylesterase 1 (hCE1) inhibition revealed that the carboxyl group at C-28 is essential for activity, with modifications to an alcohol, ester, or amide proving unbeneficial. frontiersin.org Similarly, the C-28 carboxylic acid is considered vital for hyaluronidase (B3051955) inhibition. researchgate.net Conversely, for anti-inflammatory activity, the presence of an alcohol group at C-28 has been found to increase potency in carrageenan and TPA-induced edema models. sinica.edu.tw

Modifications to the A-ring are also critical. The introduction of an enone functionality, particularly a 1-en-3-one system, has been shown to be important for enhancing inhibitory activity against nitric oxide production. researchgate.net Furthermore, oxidation of the C-3 hydroxyl group to a ketone or its esterification can lead to improved inhibitory effects and selectivity for certain enzymes. frontiersin.org

The table below summarizes key research findings on how specific structural modifications on the ursane skeleton correlate with changes in biological potency.

| Position of Modification | Structural Change | Effect on Biological Potency | Observed Activity | Reference |

|---|---|---|---|---|

| C-28 | Carboxylic Acid to Alcohol (Ursolic Acid to this compound) | Decreased Activity | hCE1 Inhibition | frontiersin.org |

| C-28 | Alcoholic Group | Increased Activity | Anti-inflammatory | sinica.edu.tw |

| C-3 | Hydroxyl to Ketone | Increased Activity & Selectivity | hCE1 Inhibition | frontiersin.org |

| C-3 | Hydroxyl to 3-O-β-carboxypropionyl | Dramatically Increased Activity & Selectivity | hCE1 Inhibition | frontiersin.org |

| C-3 | Acetylation (3β-acetoxy) | Potent Anti-proliferation | Anticancer | nih.gov |

| C-11 | Introduction of an Oxo group | Potent Anti-proliferation | Anticancer | nih.gov |

| A-Ring | Introduction of 1-en-3-one functionality | Increased Activity | NO Production Inhibition | researchgate.net |

| C-28 | Amide formation (e.g., N-[3β-acetoxy-urs-12-en-28-oyl]-2-aminodiethanol) | Potentiation of Activity | Anticancer | nih.gov |

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of chiral natural products like this compound and its derivatives. nih.govbiomedgrid.com The specific spatial orientation of functional groups determines how a molecule interacts with its biological targets, which are typically chiral macromolecules such as enzymes and receptors. biomedgrid.com Even subtle changes in stereochemistry can lead to significant differences in potency, with one stereoisomer often being significantly more active than others. nih.govnih.gov

The interaction between a drug and its target is highly dependent on a precise geometric and electronic complementarity. Molecules that are stereoisomers can exhibit different binding affinities for their targets; one isomer may fit perfectly into a receptor's binding site, leading to a strong biological response, while another may bind weakly or not at all. biomedgrid.comresearchgate.net This stereoselectivity is not only crucial for pharmacodynamics (drug-target interaction) but also for pharmacokinetics, influencing processes like absorption, distribution, and metabolism, which are often mediated by chiral proteins. nih.govbiomedgrid.com

Computational Modeling for SAR Prediction (e.g., molecular docking, QSAR)

In modern drug discovery, computational modeling has become an indispensable tool for predicting the structure-activity relationships of new compounds before their synthesis. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently applied to ursane triterpenoids to accelerate the design of more potent and selective derivatives. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of molecules with known activities, QSAR models can identify the key molecular descriptors (physicochemical properties like steric, electronic, and hydrophobic features) that govern their potency. mdpi.comresearchgate.net For instance, a 3D-QSAR study using comparative molecular field analysis (CoMFA) was conducted on ursolic acid derivatives to understand the structural requirements for inhibiting hCE1. frontiersin.org Such models provide predictive insights, allowing researchers to estimate the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. nih.govmdpi.com